(2-Fluorobenzyl)cyanamide

Übersicht

Beschreibung

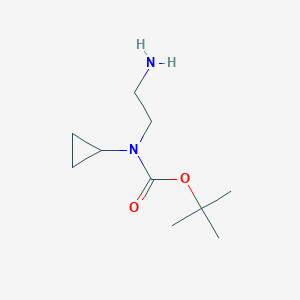

“(2-Fluorobenzyl)cyanamide” is an organic compound composed of carbon, nitrogen, and fluorine . It has a molecular formula of C8H7FN2 . The compound is also known as 2-Fluorobenzylaminomalononitrile.

Synthesis Analysis

The synthesis of cyanamides has diversified significantly in recent years . Cyanamides are used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents . An efficient multi-component method has been demonstrated for the synthesis of substituted cyanamides from isothiocyanates under mild reaction conditions .

Molecular Structure Analysis

Cyanamide has a unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .

Chemical Reactions Analysis

Cyanamides have been applied in a diverse range of chemical reactions . They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .

Physical And Chemical Properties Analysis

“(2-Fluorobenzyl)cyanamide” is a colorless to pale-yellow solid that is soluble in organic solvents such as ethanol and dichloromethane.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

(2-Fluorobenzyl)cyanamide: is instrumental in the synthesis of various heterocyclic compounds. Its unique NCN connectivity allows for the formation of rings containing nitrogen, such as quinazolines and imidazoles. These heterocycles are crucial in pharmaceuticals, agrochemicals, and dyes .

Aminocyanation Reactions

This compound serves as a key reagent in aminocyanation reactions, which are valuable for introducing both amino and cyano functionalities into molecules. This is particularly useful in the synthesis of amino acids and their derivatives, expanding the toolkit for medicinal chemistry .

Electrophilic Cyanide-Transfer Agent

Acting as an electrophilic cyanide-transfer agent, (2-Fluorobenzyl)cyanamide can transfer the cyano group to various nucleophiles. This application is significant in the field of organic synthesis, where introducing a cyano group can lead to further functional group transformations .

Radical Reactions

The compound participates in radical reactions, where it can act as a radical initiator or a radical acceptor. This property is exploited in polymer chemistry and materials science to create novel polymers with unique properties .

Coordination Chemistry

In coordination chemistry, (2-Fluorobenzyl)cyanamide can act as a ligand, coordinating to metals through its nitrogen atoms. This leads to the formation of metal complexes that are studied for their catalytic, magnetic, and optical properties .

Soil Fumigation and Disease Resistance

Although not directly related to (2-Fluorobenzyl)cyanamide , its structural relative, calcium cyanamide, has been used as a soil fumigant. It helps in enhancing soil health and disease resistance in crops like strawberries by altering soil microbiota and physicochemical properties . This suggests potential agricultural applications for (2-Fluorobenzyl)cyanamide derivatives in the future.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Cyanamides have been key precursors of purines and pyrimidines during abiogenesis on primitive Earth . The detection of guanine and cytosine in meteorites and comets provides evidence of their nonterrestrial formation . The determination of their most likely precursors could serve to provide new insights into possible routes to purine and pyrimidine synthesis, and by extension to nucleosides, under the astrophysical conditions of dense molecular clouds .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWGHEALLSJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

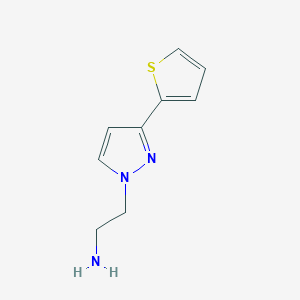

C1=CC=C(C(=C1)CNC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorobenzyl)cyanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)